Product packaging for 2,7-Dioxabicyclo[4.1.0]heptane(Cat. No.:)

2,7-Dioxabicyclo[4.1.0]heptane

Cat. No.: B13356457
M. Wt: 100.12 g/mol
InChI Key: JMPSWKMWNJPVSV-UHFFFAOYSA-N
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Description

Significance of Bicyclic Epoxide Architectures in Contemporary Organic Synthesis

Bicyclic epoxide architectures are pivotal intermediates in modern organic synthesis due to their unique structural and reactive properties. algoreducation.com These motifs, characterized by a fused or bridged ring system containing a three-membered epoxide ring, possess significant ring strain, rendering them highly susceptible to nucleophilic attack. wikipedia.org This inherent reactivity allows for the stereospecific introduction of functional groups and the construction of complex molecular frameworks. algoreducation.commdpi.com

The rigid conformation of bicyclic systems combined with the stereodefined nature of the epoxide ring provides a powerful tool for controlling stereochemistry during synthetic transformations. algoreducation.com Ring-opening of the epoxide can proceed with high regio- and stereoselectivity, dictated by the nature of the nucleophile, the catalyst, and the substitution pattern of the bicyclic scaffold. wikipedia.org This controlled reactivity is invaluable in the synthesis of natural products, pharmaceuticals, and other biologically active molecules where precise three-dimensional arrangement of atoms is crucial for function. algoreducation.commdpi.com

Furthermore, bicyclic epoxides serve as versatile building blocks, enabling access to a diverse array of carbocyclic and heterocyclic structures through various rearrangement and ring-expansion reactions. Their ability to undergo transformations that create multiple new stereocenters in a single step makes them highly efficient synthons in total synthesis. The strategic incorporation of a bicyclic epoxide allows chemists to navigate complex synthetic pathways with greater precision and efficiency. mdpi.com

Structural Framework Analysis of 2,7-Dioxabicyclo[4.1.0]heptane and its Isomers

This compound is a bicyclic compound featuring a six-membered tetrahydropyran (B127337) ring fused to a three-membered epoxide ring. The fusion of these two rings creates a rigid structure with specific stereochemical implications. The nomenclature indicates that oxygen atoms are at positions 2 and 7. The bicyclo[4.1.0] designation describes a system where two bridgehead carbons are connected by bridges of four, one, and zero atoms. In this case, the epoxide oxygen constitutes the one-atom bridge.

The core structure of this compound imposes significant steric and torsional strain, particularly due to the epoxide ring. This strain influences the molecule's conformation and reactivity. X-ray diffraction studies on analogous bicyclic epoxides reveal deviations from ideal tetrahedral geometry, with C-O-C bond angles in the larger ring being around 112°.

Isomers of this compound can arise from the stereochemistry at the bridgehead carbons and any substituents on the rings. For instance, different diastereomers can exist depending on whether the epoxide is syn or anti to the substituents on the tetrahydropyran ring. The specific stereoisomer will dictate the accessibility of the epoxide to incoming reagents and thus influence the stereochemical outcome of its reactions. For example, in the synthesis of a derivative, (1S,2S,6R)-2-methyl-3,7-dioxabicyclo[4.1.0]heptan-4-one, the specific stereochemistry is crucial for its subsequent use in total synthesis. prepchem.com

Another related isomer is 2,5-Dioxabicyclo[2.2.1]heptane, which features a different bridged ring system. researchgate.net The structural differences between these isomers lead to distinct chemical reactivity and physical properties. For example, 7-chloro-7-fluoro-2,5-dioxabicyclo[4.1.0]heptane is another variant, highlighting how substitution can create a range of related structures. chemsynthesis.com

PropertyValue
Molecular FormulaC₅H₈O₂
IUPAC NameThis compound
CAS Number286-22-6

Overview of Key Academic Research Domains Pertaining to this compound

Academic research involving this compound and its derivatives spans several key domains within organic chemistry and related fields.

Synthetic Methodology and Total Synthesis: A primary research focus is the use of this compound derivatives as key intermediates in the total synthesis of complex natural products. For instance, substituted versions of this bicyclic epoxide are instrumental in the synthesis of compounds like daunomycin, a potent anticancer agent. google.com Research in this area often involves developing stereoselective methods for the synthesis of the bicyclic epoxide itself and then exploring its subsequent transformations. prepchem.comgoogle.com A patent describes the use of a derivative, (1S,3R,4R,5S,6R)-4,5-bis(benzyloxy)-3-((benzyloxy)methyl)-2,7-dioxabicyclo[4.1.0]heptane, as an intermediate in the preparation of β-C-arylglucosides, which are potent SGLT2 inhibitors. google.com

Reaction Mechanism and Stereochemistry: The study of the reaction mechanisms of this compound is another significant area of research. This includes investigating the regioselectivity and stereochemistry of epoxide ring-opening reactions with various nucleophiles. google.com Understanding these mechanisms is crucial for predicting and controlling the outcome of synthetic transformations. Computational studies are also employed to model the transition states and intermediates involved in these reactions.

Materials Science: In the field of materials science, oxabicyclic compounds, including 7-oxabicyclo[4.1.0]heptane (an isomer), have been investigated as promoters for the formation of gas hydrates. nih.govfrontiersin.org These studies explore how the inclusion of such guest molecules can stabilize the hydrate (B1144303) structures, which has potential applications in gas storage and transportation. nih.gov

Spectroscopic and Structural Analysis: Detailed spectroscopic and structural characterization of this compound and its derivatives is fundamental to all research involving this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to elucidate the structure and stereochemistry of these molecules. aip.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B13356457 2,7-Dioxabicyclo[4.1.0]heptane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

2,7-dioxabicyclo[4.1.0]heptane

InChI

InChI=1S/C5H8O2/c1-2-4-5(7-4)6-3-1/h4-5H,1-3H2

InChI Key

JMPSWKMWNJPVSV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(O2)OC1

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2,7 Dioxabicyclo 4.1.0 Heptane and Functionalized Analogues

Targeted Epoxidation Strategies for the 2,7-Dioxabicyclo[4.1.0]heptane Core

The most direct and widely employed method for constructing the this compound skeleton is the epoxidation of the double bond in 3,4-dihydro-2H-pyran or its derivatives. cymitquimica.comfishersci.ca This approach is favored for its atom economy and the ready availability of the starting materials. Research has focused on optimizing existing methods and developing new protocols to control the stereochemical outcome of the reaction.

Optimization of Peracid-Mediated Epoxidations

Peroxy acids (peracids) are classic and effective reagents for the epoxidation of alkenes, a reaction known as the Prilezhaev reaction. numberanalytics.comucalgary.ca In the context of synthesizing this compound, reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are frequently utilized. The reaction involves the transfer of an oxygen atom from the peracid to the alkene in a concerted mechanism. ucalgary.ca

The synthesis of substituted analogues, for instance, involves the Baeyer-Villiger oxidation of precursors like (1S,2S,5R)-2-methyl-6-oxabicyclo[3.1.0]hexan-3-one using m-CPBA in the presence of a buffer like sodium bicarbonate to yield (1S,2S,6R)-2-methyl-3,7-dioxabicyclo[4.1.0]heptan-4-one. prepchem.comgoogle.com The buffer is crucial for neutralizing the m-chlorobenzoic acid byproduct, preventing acid-catalyzed ring-opening of the newly formed epoxide. prepchem.com

Alternative oxidizing systems have been developed to enhance efficiency and selectivity. For example, hydrogen peroxide can be used in conjunction with catalysts. Venturello's peroxophosphotungstate complex and titanium(IV) isopropoxide have been shown to effectively catalyze the epoxidation of dihydropyrans. researchgate.net Another advanced system employs a robust manganese catalyst with a tetradentate ligand derived from triazacyclononane, which facilitates epoxidation using peracetic acid with high efficiency and selectivity, particularly for cis-olefins. organic-chemistry.org This catalytic system operates under mild conditions and demonstrates broad substrate compatibility. organic-chemistry.org

Table 1: Optimized Peracid-Mediated Epoxidation Conditions

Starting Material Reagent/Catalyst Solvent Key Conditions Product Yield Ref
(1S,2S,5R)-2-Methyl-6-oxabicyclo[3.1.0]hexan-3-one m-CPBA, Sodium Bicarbonate Methylene Chloride Room temp, 72 hr (1S,2S,6R)-2-Methyl-3,7-dioxabicyclo[4.1.0]heptan-4-one Crystalline solid prepchem.com
3-Oxo-3,6-dihydro-2H-pyran derivative Peroxide - Presence of an alkaline substance 4,5-Epoxy-3-oxotetrahydropyran derivative - wipo.int
Aliphatic cis-olefins Peracetic Acid, [Mn(CF3SO3)2(H,MePyTACN)] - 0.1–0.15 mol % catalyst Corresponding epoxide >98% conversion organic-chemistry.org

Development of Asymmetric and Stereoselective Epoxidation Protocols

Controlling the stereochemistry during epoxide formation is critical, especially in the synthesis of chiral molecules for pharmaceutical applications. Asymmetric epoxidation methods introduce chirality in a controlled manner, leading to enantiomerically enriched or pure products.

The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of stereoselective synthesis, typically applied to allylic alcohols. mdpi.com While 3,4-dihydro-2H-pyran itself is not a primary substrate for classic Sharpless epoxidation, derivatives containing allylic alcohol functionalities can be targeted to install the epoxide with high stereocontrol. This strategy is crucial in the total synthesis of natural products containing the pyranone core. mdpi.com

For substrates lacking a directing hydroxyl group, other chiral catalysts have been developed. For example, the asymmetric synthesis of (1S,4S,6R)-4-Benzhydryl-3,7-dioxabicyclo[4.1.0]heptane was achieved with a high enantiomeric excess of 99%. nih.gov Although the specific catalyst for this transformation is not detailed in the provided search results, it highlights the successful application of asymmetric protocols. Difficulties in the direct epoxidation of some complex 2H-pyran systems have also spurred the development of alternative stereoselective methods, such as dihydroxylation. acs.org

Substrate-controlled diastereoselective epoxidation is another powerful strategy. The inherent stereochemistry of a substituent on the pyran ring can direct the incoming oxidant to a specific face of the double bond. For instance, epoxidation of a cyclopentene (B43876) precursor with a bulky substituent showed that a hydrogen bonding interaction between the oxidant and the substituent could direct the epoxidation to the same face. mdpi.com

Table 2: Examples of Stereoselective Epoxidation

Substrate Type Method/Catalyst Key Feature Product Stereochemistry Ref
Allylic Alcohols Sharpless Asymmetric Epoxidation Ti(O-i-Pr)4, Chiral Tartrate Predictable, high enantioselectivity mdpi.com
Olefinic Precursor Chiral Catalyst System - 99% enantiomeric excess nih.gov

Convergent Annulation and Cyclization Approaches

Beyond direct epoxidation, the this compound framework can be assembled through reactions that form one or both rings in a sequential or concerted manner. These convergent strategies offer alternative synthetic routes, particularly for highly substituted or complex analogues.

Intramolecular Cyclization Pathways Leading to the Dioxabicyclic System

Intramolecular reactions are powerful tools for constructing cyclic systems. The formation of the this compound core can be achieved by designing a precursor that undergoes a ring-closing reaction. One such approach involves the intramolecular etherification or cyclization of a suitably functionalized precursor. For example, a dihalo ketone can undergo cyclization where the deprotonated carbonyl oxygen acts as a nucleophile, attacking a carbon bearing a leaving group to form the bicyclic system. This process requires careful control of reaction conditions to avoid side reactions.

Another strategy involves the stereoselective epoxidation of a precursor followed by a separate ring-closure step under acidic conditions to form the final bicyclic ether.

Catalyst-Controlled Sequential Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing structure, provide a sophisticated means to build the dioxabicyclic core. Phosphine-catalyzed sequential annulation reactions have emerged as a versatile methodology for constructing complex heterocyclic and carbocyclic frameworks. rhhz.net These reactions often proceed through zwitterionic intermediates. For instance, a phosphine (B1218219) can initiate a [3+2] annulation, with the product of this first reaction then serving as a substrate for a second annulation, leading to highly functionalized polycyclic systems. rhhz.net While direct application to this compound is not explicitly detailed in the provided results, this methodology represents a state-of-the-art approach for constructing bicyclic systems and could be adapted for the target compound.

Ylide-initiated Michael addition-cyclization sequences are another class of reactions that can be harnessed to build cyclic and bicyclic compounds with high stereocontrol. acs.org These reactions offer a pathway to five-membered rings and more complex structures, demonstrating the versatility of ylide chemistry in constructing diverse molecular architectures. acs.org

Synthesis of Substituted this compound Derivatives

The synthesis of substituted analogues of this compound is crucial for exploring their chemical and biological properties. Various synthetic methods allow for the introduction of a wide range of functional groups at different positions on the bicyclic scaffold.

Examples of synthesized derivatives include:

(1S,2S,6R)-2-methyl-3,7-dioxabicyclo[4.1.0]heptan-4-one : Prepared via Baeyer-Villiger oxidation of a bicyclic ketone precursor. prepchem.com

(1S,2S,6R)-4-Methoxy-2-methyl-3,7-dioxabicyclo[4.1.0]heptane : Synthesized by methylation of the corresponding heptan-4-ol, serving as an intermediate in the synthesis of daunosamine. google.com

Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate : A derivative featuring a carboxylate group, synthesized through multi-step reactions involving the formation of the bicyclic framework and subsequent functional group introduction. smolecule.com

(1S,4S,6R)-4-Benzhydryl-3,7-dioxabicyclo[4.1.0]heptane : An example of a highly substituted, chiral derivative prepared via an asymmetric route. nih.gov

7-chloro-7-fluoro-2,5-dioxabicyclo[4.1.0]heptane : A halogenated analogue, indicating the tolerance of synthetic methods to various substituents. chemsynthesis.com

These examples underscore the adaptability of the synthetic methodologies to create a diverse library of this compound derivatives for further study.

Introduction of Oxygen-Containing Functionalities

The synthesis of oxygen-containing derivatives of this compound, such as hydroxylated and alkoxylated analogues, is often achieved through the epoxidation of appropriately substituted dihydropyran precursors. This versatile approach allows for the stereocontrolled installation of the epoxide ring, which can then be further manipulated.

A common strategy involves the epoxidation of substituted glycals or dihydropyrans using reagents like dimethyldioxirane (B1199080) (DMDO) or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netualberta.ca The resulting this compound system can then undergo nucleophilic ring-opening of the epoxide, though in many applications, the functional groups are introduced on the pyran ring prior to epoxidation.

For instance, the synthesis of (1S,2S,6R)-2-methyl-3,7-dioxabicyclo[4.1.0]heptan-4-ol has been reported, demonstrating the presence of a hydroxyl group on the bicyclic core. This alcohol can be further functionalized, for example, through methylation to yield the corresponding methoxy (B1213986) derivative. Highly functionalized analogues, such as (1S,3R,4R,5S,6R)-4,5-bis(benzyloxy)-3-((benzyloxy)methyl)-2,7-dioxabicyclo[4.1.0]heptane, have been utilized as key intermediates in the stereoselective synthesis of complex molecules like β-C-arylglucosides. google.com In this context, the numerous oxygen-containing functionalities are installed on the pyran precursor before the final epoxidation step to form the bicyclic system.

The epoxidation of functionalized dihydropyrans is a foundational method for accessing these oxygenated analogues. For example, the epoxidation of a substituted 3,6-dihydro-2H-pyran with m-CPBA can yield the corresponding this compound derivative, which can then be used in subsequent synthetic steps. ualberta.ca

Compound NameStarting MaterialKey ReagentsSignificance/Application
(1S,2S,6R)-2-Methyl-3,7-dioxabicyclo[4.1.0]heptan-4-ol(1S,2S)-2-Methyl-3-cyclopenten-1-olm-CPBA, Methanol, Boron trifluorideIntermediate for the synthesis of Daunosamine.
(1S,3R,4R,5S,6R)-4,5-Bis(benzyloxy)-3-((benzyloxy)methyl)-2,7-dioxabicyclo[4.1.0]heptaneProtected D-glucose derivativeNot specifiedIntermediate in the stereoselective synthesis of β-C-arylglucosides. google.com
(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-olγ,δ-Dihalo ketoneNot specifiedA building block for more complex molecules.

Synthesis of Halogenated and Sulfur-Containing Analogues

The incorporation of halogens and sulfur into the this compound scaffold introduces unique chemical properties and potential for further functionalization.

Halogenated Analogues: The synthesis of halogenated derivatives has been reported, for instance, through the reaction of dihalocarbenes with appropriate alkene precursors. A patent describes the synthesis of 1-fluoro-1-halo-3,6-dioxa-bicyclo[4.1.0]heptanes, where X can be chlorine, bromine, or fluorine. google.com These compounds are prepared from 1,4-dioxene through the addition of a fluorohalocarbene. Another study reports on the reduction of 7-halo-7-fluoro-2,5-dioxabicyclo[4.1.0]heptanes using tributyltin hydride, indicating the existence and utility of such halogenated systems in synthetic transformations. acs.orgacs.org The synthesis of 7,7-dichlorobicyclo[4.1.0]heptane from cyclohexene (B86901) using chloroform (B151607) and a phase-transfer catalyst provides a general method for dichlorocyclopropanation, which could be adapted to oxygen-containing cyclic alkenes. oc-praktikum.de

Sulfur-Containing Analogues: The introduction of sulfur into the bicyclic system is less common. However, related chemistries suggest possible routes. For example, the reaction of epoxides with potassium ethyl xanthogenate can yield 1,3-dithiolane-2-thiones. researchgate.netarkat-usa.org While this reaction transforms the epoxide, it points to the reactivity of the oxirane ring with sulfur nucleophiles. A more direct approach to sulfur-containing analogues would likely involve the cyclopropanation of a sulfur-containing heterocycle or the use of sulfur-based ylides. For instance, the reaction of 3,6-dihydro-2H-pyran with a sulfur-containing carbene equivalent could potentially yield a sulfur-functionalized this compound. A patent application describes the synthesis of racemic trans-4-sulfanyloxan-3-ol from 3,6-dihydro-2H-pyran, which, while not a bicyclo[4.1.0]heptane, demonstrates the introduction of a thiol group that could be a precursor to a sulfur-containing bicyclic system. googleapis.com

Compound NameSynthetic ApproachKey ReagentsNoted Characteristics
1-Fluoro-1-halo-3,6-dioxa-bicyclo[4.1.0]heptaneAddition of fluorohalocarbene to 1,4-dioxene. google.comDihalofluoromethane, strong base, phase-transfer catalyst. google.comUsed as an intermediate for the synthesis of fluoromalonates. google.com
7-Halo-7-fluoro-2,5-dioxabicyclo[4.1.0]heptaneNot detailed in the provided context, but used as a substrate.Tributyltin hydride for reduction. acs.orgacs.orgSubstrate for studying reduction reactions of gem-halofluorocyclopropanes. acs.orgacs.org
Racemic trans-4-sulfanyloxan-3-olReaction of 3,6-dihydro-2H-pyran. googleapis.comNot specified in detail.A potential precursor for sulfur-containing bicyclic systems. googleapis.com

Preparation of Nitrogen-Incorporated Bicyclic Systems

Replacing one of the oxygen atoms in the this compound core with a nitrogen atom leads to the formation of azabicyclo[4.1.0]heptane derivatives. These nitrogen-containing analogues are of significant interest, particularly in medicinal chemistry, as they can serve as constrained scaffolds in drug design.

Several synthetic strategies have been developed to access these nitrogen-incorporated bicyclic systems. A prominent method involves the cyclopropanation of a tetrahydropyridine (B1245486) derivative. For example, the Simmons-Smith cyclopropanation of a suitably protected tetrahydropyridine can yield the corresponding 3-azabicyclo[4.1.0]heptane. bohrium.com This approach has been used to synthesize tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, a versatile building block that can be further functionalized. bohrium.comresearchgate.net

Another powerful method is the transition-metal-free oxidative cyclopropanation of aza-1,6-enynes, which allows for the rapid construction of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. rsc.org This methodology demonstrates the formation of multiple bonds in a single step under mild conditions.

Furthermore, the synthesis of iminosugar derivatives based on a 2-azabicyclo[4.1.0]heptane skeleton has been achieved. researchgate.net A key step in this synthesis is the stereoselective cyclopropanation of an α,β-unsaturated piperidone using a sulfur ylide. researchgate.net These cyclopropanated iminosugars have a locked conformation which can enhance their inhibitory activity and selectivity against various glycosidases. researchgate.net

Compound Name/ClassKey Synthetic StrategyStarting MaterialsSignificance
tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylateSimmons-Smith cyclopropanation of a tetrahydropyridine derivative. bohrium.comProtected tetrahydropyridine. bohrium.comA versatile building block for drug discovery. bohrium.comresearchgate.net
Functionalized azabicyclo[4.1.0]heptane-2,4,5-trionesTransition-metal-free oxidative cyclopropanation. rsc.orgAza-1,6-enynes. rsc.orgRapid access to highly functionalized nitrogen-containing bicyclic systems. rsc.org
Iminosugars with a 2-azabicyclo[4.1.0]heptane skeletonStereoselective sulfur ylide cyclopropanation of an α,β-unsaturated piperidone. researchgate.netα,β-Unsaturated piperidone derived from L-serine. researchgate.netPotential glycosidase inhibitors with locked conformations. researchgate.net

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,7 Dioxabicyclo 4.1.0 Heptane

Comprehensive Analysis of Ring-Opening Reactions of the Epoxide Moiety

The inherent strain of the three-membered epoxide ring in 2,7-dioxabicyclo[4.1.0]heptane makes it susceptible to nucleophilic attack, leading to a variety of ring-opened products. The regiochemistry and stereochemistry of these reactions are influenced by the nature of the nucleophile, the catalyst, and the solvent system employed.

Nucleophilic Ring Opening: Regiochemical and Stereochemical Control

The ring-opening of this compound and its derivatives, particularly 1,2-anhydro sugars, with nucleophiles proceeds readily at the anomeric carbon (C1). This regioselectivity is due to the activation of the C1-O bond by the adjacent oxygen atom of the pyranose ring. The reaction typically follows an SN2 mechanism, resulting in an inversion of configuration at the anomeric center. This leads to the formation of a product with a free hydroxyl group at the C2 position.

The stereochemical outcome of the nucleophilic attack is highly controlled. The incoming nucleophile approaches from the face opposite to the epoxide oxygen, leading to a trans-diaxial opening of the ring. This results in the stereoselective formation of β-glycosides when the nucleophile is an alcohol. chimia.chnih.gov

The versatility of this reaction is demonstrated by the wide range of nucleophiles that can be employed, including alcohols, thiols, and sources of cyanide and azide (B81097) ions. chimia.chresearchgate.net

Below is an interactive data table summarizing the nucleophilic ring-opening reactions of a protected 1,2-anhydro sugar, a functionalized analog of this compound.

NucleophileProduct TypeStereochemistry at C1Reference
Alcohols (ROH)O-Glycosideβ (trans-diaxial) chimia.chnih.gov
Thiols (RSH)S-Glycosideβ (trans-diaxial) chimia.ch
Potassium ThiocyanateGlycosyl ThiocyanateNot specified researchgate.net
N-Acetyl-L-cysteine methyl esterCysteine ThioglycosideNot specified chimia.ch
Bis(trimethylsilyl) sulfideα-Glucosyl Thiolα (major product) chimia.ch
Organolithium reagentsC-GlycosideVaried chimia.ch
Grignard reagentsC-GlycosideVaried chimia.ch

Acid-Catalyzed Ring Opening and Rearrangements

In the presence of an acid catalyst, the epoxide oxygen of this compound is protonated, enhancing the electrophilicity of the epoxide carbons. libretexts.orglibretexts.orgbyjus.comlibretexts.org This activation facilitates nucleophilic attack by weaker nucleophiles, such as water or alcohols. The mechanism of acid-catalyzed ring-opening can be described as a hybrid of SN1 and SN2 pathways. libretexts.orglibretexts.orgbyjus.comlibretexts.org The C-O bond begins to break, leading to a buildup of positive charge on the more substituted carbon, which is then attacked by the nucleophile. libretexts.orglibretexts.orgbyjus.comlibretexts.org

The regioselectivity of the acid-catalyzed ring-opening depends on the substitution pattern of the bicyclic system. For derivatives with a tertiary carbon in the epoxide ring, the nucleophile will preferentially attack this more substituted carbon, following an SN1-like mechanism. libretexts.org In the absence of a tertiary carbon, the attack occurs at the less substituted carbon, akin to an SN2 reaction. libretexts.org

Under acidic conditions, rearrangements can also occur, particularly if a carbocation intermediate is formed. While not extensively documented for the parent this compound, analogous epoxide systems are known to undergo rearrangements to yield thermodynamically more stable products.

Investigation of Solvent and Catalyst Effects on Ring Opening

The choice of solvent and catalyst can significantly influence the outcome of the ring-opening reactions of this compound and its analogs. While strong acids can catalyze the reaction, they may also lead to side reactions and lower stereoselectivity. chimia.ch To mitigate these issues, Lewis acids have been employed to promote the ring-opening under milder conditions. For instance, catalysts such as Ph₃PAuOTf have been shown to improve the yield of glycosylation reactions using 1,2-anhydro sugars. chimia.ch

Boronic esters have also been utilized to achieve stereoselective glycosylation through an intramolecular aglycon delivery strategy. chimia.chnih.gov The solvent can affect the reaction rate and, in some cases, the ratio of stereoisomers formed. Non-aqueous solvents are often used to prevent hydrolysis of the epoxide ring, which would lead to the formation of a diol. lumenlearning.comlibretexts.org

Oxidative Transformations of the Bicyclic System

The this compound system can undergo oxidative transformations, leading to the formation of more complex oxygenated bicyclic structures.

Reactivity Towards Oxidizing Agents and Formation of Higher-Order Oxabicyclic Structures

While direct oxidation studies on this compound are not abundant, the reactivity of analogous bicyclic acetals provides valuable insights. The oxidation of 1,4-dimethyl-6-phenyl-2,7-dioxabicyclo[2.2.1]heptanes with m-chloroperbenzoic acid (m-CPBA) has been reported to yield 2,7,8-trioxabicyclo[3.2.1]octanes, a bicyclic orthoester, with retention of configuration. rsc.org This suggests that this compound could undergo a similar Baeyer-Villiger-type oxidation to form a higher-order oxabicyclic structure.

Furthermore, the formation of 2,7-dioxabicyclo[4.1.0]hept-3-ene as a product in the oxidation of 3,4-dihydro-2H-pyran indicates the relative stability of this bicyclic system. osti.gov

Mechanistic Intermediates in Oxidation Pathways

The mechanism of oxidation of bicyclic acetals is thought to involve the formation of a perester intermediate, resulting from the addition of the peracid to the acetal. rsc.org In the case of radical-mediated oxidation, which can occur under certain conditions, the formation of hydroperoxy-substituted organic radicals (QOOH radicals) is a key step. osti.gov These intermediates can then undergo further reactions, such as unimolecular decomposition, to yield various oxygenated products. osti.gov The specific intermediates in the oxidation of this compound would depend on the oxidant and reaction conditions, but are likely to involve either perester or radical species.

Radical-Mediated Reactions and Fragmentation Studies

The presence of the strained three-membered epoxide ring and multiple oxygen heteroatoms makes this compound susceptible to radical-mediated reactions and characteristic fragmentation patterns.

Radicals derived from this compound can be generated through various means, including interaction with radical initiators or through high-energy processes such as electron ionization in mass spectrometry. The initial radical cation, [C₅H₈O₂]⁺•, is a key intermediate in these processes.

One plausible pathway for the formation of a related unsaturated bicyclic ether, 2,7-dioxabicyclo[4.1.0]hept-3-ene, involves the radical-mediated oxidation of 3,4-dihydro-2H-pyran. This suggests that radical abstraction of a hydrogen atom from the tetrahydropyran (B127337) ring of this compound could lead to the formation of a carbon-centered radical. Subsequent reactions of this radical, such as elimination or rearrangement, would be influenced by the stability of the resulting radical species and the ring strain of the bicyclic system.

The behavior of radicals derived from this compound is dominated by pathways that relieve ring strain. Homolytic cleavage of the C1-C6 or C1-O7 bonds of the epoxide ring is a likely initial step following radical formation. This would lead to a diradical or a ring-opened radical species, which can then undergo further fragmentation or rearrangement.

For this compound, the presence of two oxygen atoms would significantly influence the fragmentation pathways. The initial molecular ion ([M]⁺•) would have a mass-to-charge ratio (m/z) of 100. Key fragmentation pathways are proposed to be initiated by the cleavage of the strained epoxide ring.

Proposed Fragmentation Pathways:

α-Cleavage: Cleavage of the bonds adjacent to the oxygen atoms is a common fragmentation pathway for ethers. For the tetrahydropyran ring, this could involve the loss of fragments such as CH₂O (m/z 30) or C₂H₄O (m/z 44).

Epoxide Ring Opening: The primary fragmentation is likely initiated by the cleavage of a C-C or C-O bond in the epoxide ring. This can be followed by a series of rearrangements and further bond cleavages.

Loss of Small Neutral Molecules: The loss of stable neutral molecules such as CO (m/z 28), H₂O (m/z 18), or C₂H₄ (m/z 28) is expected, leading to the formation of various fragment ions.

A plausible fragmentation cascade could involve the initial opening of the epoxide ring to form a more stable radical cation, which then undergoes further fragmentation. The table below outlines some of the expected major fragment ions and their potential origins.

m/zProposed Fragment IonPossible Neutral Loss
85[C₄H₅O₂]⁺•CH₃
71[C₄H₇O]⁺•CHO
70[C₄H₆O]⁺•CH₂O
57[C₃H₅O]⁺•C₂H₃O
43[C₂H₃O]⁺•C₃H₅O

Unimolecular Decompositions and Isomerization Pathways

This compound can undergo various unimolecular reactions, including rearrangements and decompositions, driven by thermal energy, photoexcitation, or catalytic action of acids or bases.

While specific studies on the thermal and photoinduced rearrangements of this compound are not extensively documented, analogies can be drawn from the behavior of similar bicyclic and epoxide-containing compounds.

Thermal Rearrangements: Thermally induced reactions would likely involve the homolytic cleavage of the weakest bonds in the molecule, primarily the C-O bonds of the strained epoxide ring. This could lead to diradical intermediates that can rearrange to form more stable products. A plausible thermal rearrangement could involve the expansion of the epoxide ring to form a seven-membered heterocyclic ketone or a rearrangement to a substituted dihydropyran.

Photoinduced Rearrangements: Photochemical excitation of this compound, particularly with UV light, could also induce ring-opening of the epoxide. The electronically excited molecule could undergo a concerted rearrangement to an isomeric structure or fragment into smaller radical species. The photochemistry of heteroaromatic N-oxides, which can be considered analogs of the bicyclic ether system, often involves the formation of transient, highly strained intermediates that rapidly rearrange to more stable products. wur.nl A similar pathway could be envisioned for this compound, potentially leading to the formation of novel heterocyclic structures.

The presence of two oxygen atoms makes this compound susceptible to acid-catalyzed reactions, including proton-transfer and solvolysis.

Proton-Transfer Pathways: In the presence of an acid, either of the oxygen atoms can be protonated. Protonation of the epoxide oxygen is a highly favorable process that significantly weakens the C-O bonds of the three-membered ring, making it highly susceptible to nucleophilic attack. This initial proton transfer is the key step in many acid-catalyzed rearrangements and solvolytic reactions.

Solvolytic Pathways: Acid-catalyzed solvolysis of this compound in a nucleophilic solvent (e.g., water, alcohols) would proceed via the opening of the protonated epoxide ring. The regioselectivity of the nucleophilic attack (at C1 or C6) would be influenced by steric and electronic factors. The reaction would result in the formation of a diol or a hydroxy ether, depending on the solvent used. The mechanism would likely involve an Sₙ2-like attack of the nucleophile on one of the carbons of the protonated epoxide, leading to inversion of stereochemistry at that center. The table below summarizes the expected products from the acid-catalyzed solvolysis in different solvents.

Solvent (Nucleophile)Product Type
Water (H₂O)Dihydroxy-tetrahydropyran
Methanol (CH₃OH)Methoxy-hydroxy-tetrahydropyran
Acetic Acid (CH₃COOH)Acetoxy-hydroxy-tetrahydropyran

These pathways highlight the synthetic utility of this compound as an intermediate for the preparation of functionalized tetrahydropyran derivatives.

Strategic Derivatization and Chemical Transformations of 2,7 Dioxabicyclo 4.1.0 Heptane

Functionalization at Ring Carbon Atoms

The reactivity of the 2,7-dioxabicyclo[4.1.0]heptane ring system is largely dominated by the strained epoxide ring. However, functionalization at the other carbon atoms of the cyclohexane (B81311) ring can also be achieved, providing access to a diverse range of substituted derivatives.

Electrophilic and Nucleophilic Substitution Reactions

Direct electrophilic and nucleophilic substitution reactions on the carbocyclic portion of the this compound ring system, without concomitant opening of the epoxide ring, are not extensively documented in the scientific literature. The presence of the ether and epoxide oxygen atoms tends to direct reactivity towards these functional groups. Electrophilic attack is more likely to occur on the oxygen atoms, potentially leading to ring opening. Similarly, the carbon atoms of the epoxide are highly susceptible to nucleophilic attack due to ring strain.

While direct substitution on the cyclohexane ring carbons is not a common transformation, the introduction of substituents is typically achieved during the synthesis of the bicyclic system itself, for instance, by starting with a substituted cyclohexene (B86901) derivative before epoxidation.

Carbon-Carbon Bond Forming Reactions

A significant class of reactions involving the functionalization of the this compound scaffold is the formation of new carbon-carbon bonds. These reactions almost invariably proceed via the nucleophilic opening of the strained epoxide ring. Organometallic reagents, particularly organocuprates, have proven to be effective for this transformation, leading to the formation of highly functionalized cyclohexane derivatives with excellent regio- and stereoselectivity.

For instance, substituted this compound derivatives are key intermediates in the synthesis of gliflozins, a class of drugs used to treat type 2 diabetes. In these syntheses, a crucial step involves the reaction of the bicyclic epoxide with an organocuprate reagent. This reaction opens the epoxide ring and introduces an aryl moiety, leading to the formation of a C-aryl glucoside precursor.

The following table summarizes representative examples of carbon-carbon bond forming reactions on substituted this compound derivatives:

Starting Material (Substituted this compound)ReagentProductReference
(1S,3R,4R,5S,6R)-4,5-bis(benzyloxy)-3-((benzyloxy)methyl)-2,7-dioxabicyclo[4.1.0]heptaneCopper cyanide dilithiumchloride complex with 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (B586799) and tributyllithium magnesate(2R,3S,4R,5R,6R)-4,5-bis(benzyloxy)-6-((benzyloxy)methyl)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3-ol google.com
(1S,3R,4R,5S,6R)-4,5-bis(benzyloxy)-3-((benzyloxy)methyl)-2,7-dioxabicyclo[4.1.0]heptane(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)magnesium bromide(2R,3S,4R,5R,6R)-4,5-bis(benzyloxy)-6-((benzyloxy)methyl)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3-ol google.com

Transformations Involving the Bicyclic Oxygen Atoms

The two oxygen atoms in the this compound skeleton, one in the ether linkage and one in the epoxide, are key sites for chemical transformations, enabling the modification of the bicyclic scaffold and its conversion into other heterocyclic systems.

Modification of Ether Linkages

The ether linkage in this compound derivatives, particularly those derived from carbohydrates (anhydro sugars), can be involved in glycosylation reactions. researchgate.net In these reactions, the bicyclic system acts as a glycosyl donor, and the opening of the epoxide ring is often coupled with the formation of a new glycosidic bond. This strategy is valuable for the synthesis of complex oligosaccharides.

The reactivity of the ether linkages is also evident in the cationic polymerization of related bicyclic acetals like 2,7-dioxabicyclo[2.2.1]heptane, where the propagation involves the cleavage of a C-O bond.

Derivatization Towards Related Heterocyclic Scaffolds

The this compound framework can serve as a precursor for the synthesis of other heterocyclic systems through ring-opening, rearrangement, or ring-transformation reactions.

One documented example involves the conversion of a substituted this compound into a pyridine (B92270) derivative. Specifically, 3-(3,7-dioxabicyclo[4.1.0]heptan-6-yl)-5-chloropyridin-2-amine has been used as a starting material in the synthesis of tricyclic kinase inhibitors. ntu.edu.sg The transformation likely involves the opening of the epoxide ring and subsequent reactions to form the final product.

Furthermore, the reaction of bicyclic epoxides with various nucleophiles can lead to the formation of functionalized tetrahydrofurans and other oxygen-containing heterocycles. arkat-usa.org The selective cleavage of one of the C-O bonds in the bicyclic system is a key strategy in these transformations. While not extensively explored for this compound itself, the synthesis of sulfur-containing and other nitrogen-containing heterocycles from epoxide precursors is a well-established area of organic synthesis, suggesting the potential for similar transformations with this bicyclic system. researchgate.netfrontiersin.org

Synthesis of Polymeric and Oligomeric Derivatives

The strained nature of the this compound ring system, particularly the epoxide ring, makes it a potential monomer for ring-opening polymerization (ROP). While the polymerization of this compound itself is not extensively detailed, studies on the polymerization of the related 7-oxabicyclo[4.1.0]heptane (cyclohexene oxide) provide insights into this process. The enthalpy of polymerization for 7-oxabicyclo[4.1.0]heptane has been measured to be -96.7 ± 1.5 kJ·mol⁻¹, indicating that the polymerization is thermodynamically favorable. researchgate.net

Cationic initiators are typically employed for the ROP of such cyclic ethers. The polymerization proceeds via the cleavage of the epoxide ring, leading to the formation of a polyether chain. The structure of the resulting polymer can be influenced by the reaction conditions.

The synthesis of well-defined oligomers from this compound can potentially be achieved through controlled/living polymerization techniques. By carefully selecting the initiator and controlling the monomer-to-initiator ratio, it is possible to produce oligomers with a specific degree of polymerization and narrow molecular weight distribution. While specific studies on the controlled oligomerization of this compound are scarce, research on the homo-oligomerization of related bicyclic sugar amino acids suggests the feasibility of such approaches. bris.ac.uk

Advanced Applications of 2,7 Dioxabicyclo 4.1.0 Heptane in Diverse Chemical Disciplines

Utilization as Chiral Building Blocks in Complex Organic Synthesis

The rigid framework of 2,7-Dioxabicyclo[4.1.0]heptane, which incorporates a fused epoxide and a pyran-like ring, provides a platform for highly stereocontrolled transformations. This has been effectively leveraged in the total synthesis of bioactive natural products and the stereoselective construction of complex carbohydrate structures.

A notable application of this compound derivatives is their role as key intermediates in the synthesis of aminosugars, which are crucial components of various natural products. For instance, a substituted derivative, (1S,2S,6R)-4-Methoxy-2-methyl-3,7-dioxabicyclo[4.1.0]heptane, serves as a pivotal precursor in the total synthesis of Daunosamine. Daunosamine is the essential amino sugar component of the anthracycline antibiotics Daunomycin and Adriamycin, which are significant agents in cancer chemotherapy.

The synthetic strategy leverages the stereochemistry of the bicyclic precursor to install the required functionalities of the target aminosugar. The epoxide ring of the this compound derivative can be regioselectively opened by nucleophiles, allowing for the introduction of the amino group at the desired position and with the correct stereochemistry. This approach provides an efficient pathway to these complex and medicinally important molecules, starting from a non-carbohydrate-based chiral pool.

Table 1: Key Intermediates in the Synthesis of Daunosamine

PrecursorTarget MoleculeSignificance
(1S,2S,6R)-4-Methoxy-2-methyl-3,7-dioxabicyclo[4.1.0]heptaneDaunosamineServes as a stereodefined building block for the aminosugar component of Daunomycin.
DaunosamineDaunomycinAn essential glycosidic unit of the anticancer antibiotic.

The this compound skeleton is the core structure of 1,2-anhydro sugars, which are highly reactive intermediates in carbohydrate chemistry. scribd.com These compounds act as potent glycosyl donors, enabling the formation of glycosidic bonds with high stereocontrol. The inherent strain of the fused oxirane ring facilitates its opening by a wide range of nucleophiles, including alcohols, to form glycosides. chimia.ch

The stereochemical outcome of the glycosylation reaction is often dependent on the reaction conditions and the nature of the nucleophile and protecting groups on the anhydro sugar. For example, derivatives of this compound have been utilized in the synthesis of complex glycosidic scaffolds, which are integral components of many biologically active molecules, including gliflozin drugs used in the treatment of type-2 diabetes. google.comgoogle.com In these syntheses, the bicyclic system allows for the stereoselective introduction of an aryl group, leading to the formation of a C-glycoside, a stable analog of naturally occurring O-glycosides. google.comgoogle.com

The coupling reactions of substituted 2,7-dioxabicyclo[4.1.0]heptanes, such as 1,2-anhydro-3,4-di-O-benzyl-β-L-rhamnopyranose, with other sugar derivatives can be catalyzed by Lewis acids to afford disaccharides with high stereoselectivity. nih.gov This underscores the utility of this class of compounds in the construction of oligosaccharides.

Table 2: Representative Glycosylation Reactions Involving 1,2-Anhydro Sugar Derivatives

1,2-Anhydro Sugar DerivativeNucleophile/Coupling PartnerProduct Type
(1S,3R,4R,5S,6R)-4,5-bis(benzyloxy)-3-((benzyloxy)methyl)-2,7-dioxabicyclo[4.1.0]heptaneOrganocuprate reagentC-aryl glycoside intermediate
1,2-anhydro-3,4-di-O-benzyl-β-L-rhamnopyranose1,2;3,4-di-O-isopropylidene-α-D-galactopyranoseα-linked disaccharide
1,2-anhydro-3,4-di-O-benzyl-alpha-D-fucopyranoseMethanolMethyl fucoside

Role in the Construction of Fused Heterocyclic and Polycyclic Systems

The reactivity of the epoxide ring in this compound and its analogs can be harnessed to construct more complex fused heterocyclic and polycyclic systems. While direct applications of the parent compound are not extensively documented in this context, the principles of its reactivity suggest potential pathways.

Annulation reactions, which involve the formation of a new ring onto an existing one, represent a powerful strategy in organic synthesis. While specific examples starting from this compound are not prominent in the literature, related strategies provide a conceptual framework. For instance, tandem Michael addition/Johnson-Corey-Chaykovsky annulation approaches have been used to synthesize bicyclic epoxide-fused heterocycles. nih.gov This suggests the possibility of functionalizing the this compound core and then using the existing epoxide as a directing group or a reactive site in a subsequent annulation step to build a third fused ring.

The synthesis of aziridine-fused bicyclic systems is of significant interest due to the prevalence of such motifs in biologically active molecules. nih.gov Aziridines, being nitrogen analogs of epoxides, can be constructed through various methods, including the reaction of alkenes with nitrene precursors. While the direct conversion of the epoxide in this compound to an aziridine (B145994) is a challenging transformation, its derivatives can be envisioned as precursors for such systems.

For example, a diol formed from the ring-opening of the epoxide could be converted into a cyclic sulfate (B86663) or a related species, which could then undergo a double displacement with an azide (B81097) nucleophile to form an aziridine. Alternatively, the pyran ring of a this compound derivative could be functionalized with a leaving group and an amino group at appropriate positions to facilitate an intramolecular cyclization to form a new fused aziridine ring. General methods for the synthesis of fused aziridines often involve the cyclization of amino alcohols or the reaction of cyclic imines. nih.gov

Applications in Materials Science and Industrial Chemistry

The application of this compound in materials science and industrial chemistry is an area with potential for development. While specific industrial processes utilizing this compound are not widely reported, the reactivity of its structural analogs suggests possible applications.

The high ring strain of the fused epoxide in the this compound system, similar to that in 7-oxabicyclo[4.1.0]heptane (cyclohexene oxide), suggests its potential as a monomer for ring-opening polymerization (ROP). researchgate.net The enthalpy of polymerization for cyclohexene (B86901) oxide is significant, indicating a strong thermodynamic driving force for polymerization. researchgate.net Cationic ROP of such monomers can lead to the formation of polyethers with unique stereostructures and properties. The resulting polymers could have applications as specialty materials, for example, in coatings, adhesives, or as biodegradable plastics, depending on their physical and chemical characteristics. While the polymerization of the parent this compound is not detailed in the literature, studies on related bicyclic ethers support the feasibility of this approach.

Development as Promoters for Gas Hydrate (B1144303) Formation

Gas hydrates are crystalline, ice-like solids where gas molecules are trapped within a cage-like framework of water molecules. These structures are of significant interest for gas storage and transportation. The formation of gas hydrates often requires high pressure and low temperature. However, the inclusion of "promoter" molecules can significantly ease these formation conditions, making the technology more economically viable.

Recent research has identified this compound as a novel and effective promoter for gas hydrate formation. calpaclab.comgoogle.com A 2020 study systematically investigated its effects, along with other oxabicyclic compounds, on the formation of methane (B114726) (CH₄) hydrates. calpaclab.comgoogle.com

Crystallographic and Spectroscopic Findings:

The investigation revealed that when methane hydrates are formed in the presence of this compound, they adopt a structure II (sII) crystal lattice. calpaclab.comgoogle.com This was confirmed through powder X-ray diffraction (PXRD) and synchrotron high-resolution powder diffraction (HRPD) analyses. calpaclab.comgoogle.com The sII hydrate structure is characterized by two types of polyhedral cages: sixteen small pentagonal dodecahedron cages (5¹²) and eight large hexakaidecahedron cages (5¹²6⁴).

Spectroscopic analyses using solid-state ¹³C NMR and Raman spectra demonstrated that the methane molecules are accommodated in the small sII cages (sII-S). calpaclab.comgoogle.com Consequently, this compound, being a larger guest molecule (LGM), occupies the large sII cages (sII-L). calpaclab.comgoogle.com

The study provided specific crystallographic data for the methane hydrate formed with this compound (12ECH), which is summarized in the table below. calpaclab.comgoogle.com

PropertyValue
Compound This compound + CH₄
Hydrate Structure sII
Space Group Fd-3m
Lattice Parameter (Å) 17.382

Thermodynamic Stability:

A key finding of the research is that the thermodynamic stability of the methane hydrate system is remarkably improved with the addition of this compound compared to a simple methane hydrate. calpaclab.comgoogle.com This enhanced stability means that the hydrate remains in its solid form at higher temperatures and/or lower pressures, which is a crucial factor for practical applications in gas storage and transport. The unit cell size of the hydrate formed with 12ECH was found to be larger than those formed with other promoters like epoxytetrahydrofuran (ETHF) and 1,4-epoxycyclohexane (14ECH), indicating a relationship between the promoter's molecular volume and the resulting hydrate lattice. google.com

Incorporation into Advanced Corrosion Inhibitor Systems

Following a comprehensive review of publicly available scientific literature and patent databases, no specific research was found detailing the development or incorporation of this compound as a primary component in advanced corrosion inhibitor systems.

While a study on green corrosion inhibitors identified a complex derivative, 2-(hydroxymethyl)-3,7-dioxabicyclo[4.1.0]heptane-4,5-diol, as one of the active compounds in a cherry stick plant extract, the research focused on the efficacy of the entire extract rather than isolating the specific contribution of this single, more complex molecule. researchgate.net Furthermore, a patent related to aviation functional fluids mentions an ester derivative, 2-ethylhexyl-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid, as an acid scavenger to neutralize acids formed during fluid use, which is a related but distinct function from forming a protective film on a metal surface, the primary mechanism of corrosion inhibitors. google.com

Therefore, there is currently a lack of direct scientific evidence to support the application of this compound itself within advanced corrosion inhibitor formulations.

Cutting Edge Spectroscopic Characterization and Computational Modeling of 2,7 Dioxabicyclo 4.1.0 Heptane Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2,7-Dioxabicyclo[4.1.0]heptane and its derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, while advanced techniques reveal through-bond and through-space correlations, which are essential for determining stereochemistry and preferred conformations.

The ¹H NMR spectrum of a substituted derivative, (1S,2S,4R,6R)-4-methyl-2-phthalimidomethyl-3,7-dioxabicyclo[4.1.0]heptane, showcases distinct signals that allow for conformational assessment. The vicinal coupling constants (³JHH) between protons on the six-membered ring are particularly informative, as their magnitudes are directly related to the dihedral angles via the Karplus equation, enabling the assignment of the predominant chair or boat-like conformation of the tetrahydropyran (B127337) ring.

For the related compound, 7,7-dichloro-2,5-dioxabicyclo[4.1.0]heptane, ¹H NMR spectra have been analyzed in detail to perform a thorough conformational analysis. acs.org Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial. COSY spectra establish proton-proton coupling networks, confirming the connectivity within the bicyclic framework. NOESY experiments reveal spatial proximities between protons that are not directly bonded. For instance, NOE correlations can distinguish between cis and trans fusion of the rings and determine the relative orientation of substituents on the tetrahydropyran ring. In similar bicyclic systems, the observation of NOEs between axial protons on C3 and C5 of a chair-like conformation provides strong evidence for that geometry.

The ¹³C NMR spectrum provides complementary information regarding the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization, substituent effects, and steric environment. The carbons of the epoxide ring (C1 and C6) typically resonate at a higher field (lower ppm) compared to other oxygen-bearing carbons in less strained environments. For instance, in a derivative of 7-oxabicyclo[4.1.0]heptane, the carbons of the epoxide ring show characteristic shifts that are distinct from the other carbons in the cyclohexane (B81311) ring.

Table 1: Representative ¹H NMR Chemical Shifts for a Substituted 3,7-Dioxabicyclo[4.1.0]heptane Derivative Note: Data is for (1S\,2S*,4R*,6R*)-4-methyl-2-phthalimidomethyl-3,7-dioxabicyclo[4.1.0]heptane.*

Proton Chemical Shift (δ, ppm)
CH₃ 1.08 (d)
H on C1 3.12 (d)
H on C6 3.25 (m)
H on C4 3.50 (m)
Phthalimido-CH₂ 3.85 (dd), 4.05 (dd)
H on C2 4.20 (m)
Aromatic H 7.72-7.85 (m)

This interactive table provides representative data which may vary based on solvent and specific substitution patterns.

Advanced Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Pathway Determination

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elucidating the fragmentation pathways of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

Under Electron Ionization (EI), the molecular ion ([M]⁺•) of bicyclic ethers is often observed, although it may be weak. The fragmentation of the this compound ring system is expected to be directed by the two oxygen atoms. Key fragmentation pathways for related cyclic ethers include:

α-cleavage: Fission of the C-C bond adjacent to the ether oxygen is a common pathway. For the tetrahydropyran ring, this could involve cleavage of the C1-C6 or C2-C3 bonds.

Ring-opening of the epoxide: The strained three-membered ring can open, leading to a more stable radical cation that undergoes further fragmentation. This can involve the loss of CO or CHO fragments.

Retro-Diels-Alder (RDA) reaction: While less common for saturated systems, if unsaturation is present in a derivative, an RDA reaction can be a characteristic fragmentation route.

Loss of small neutral molecules: The expulsion of molecules like H₂O, C₂H₄, or CH₂O is a common feature in the mass spectra of cyclic ethers.

The fragmentation of the analogous bicyclo[4.1.0]heptane system involves initial opening of the three-membered ring, followed by hydrogen shifts and further C-C bond cleavages, leading to characteristic ions corresponding to the loss of methyl ([M-15]⁺) or ethyl ([M-29]⁺) radicals. A similar initial ring-opening is anticipated for this compound, followed by cleavages influenced by the additional oxygen atom.

Tandem mass spectrometry (MS/MS) can be employed to further probe the structure of fragment ions. By selecting a specific parent ion and subjecting it to collision-induced dissociation (CID), a secondary fragmentation pattern is generated, providing detailed structural information and helping to map the complex fragmentation cascade.

Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound (C₅H₈O₂)

m/z Possible Fragment Formula Potential Origin
100 [C₅H₈O₂]⁺• Molecular Ion (M⁺•)
99 [C₅H₇O₂]⁺ Loss of H•
85 [C₄H₅O₂]⁺ Loss of CH₃•
71 [C₄H₇O]⁺ Cleavage and loss of CHO•
70 [C₄H₆O]⁺• Loss of CH₂O
57 [C₃H₅O]⁺ Ring fragmentation
43 [C₂H₃O]⁺ Acylium ion, from epoxide ring fragmentation

This interactive table presents predicted fragmentation data based on known patterns for related structures.

X-ray Crystallography for Precise Determination of Solid-State Molecular Structures

For instance, the crystal structure of a trithiocarbonate derivative formed from 3-methyl-7-oxabicyclo[4.1.0]heptane reveals a trans-fusion between the newly formed five-membered ring and the original six-membered ring. The cyclohexane moiety in this derivative adopts a chair conformation. This suggests that the tetrahydropyran ring in this compound systems also likely prefers a chair-like conformation in the solid state to minimize steric strain.

Powder X-ray Diffraction (PXRD) has been used to study the crystal structure of gas hydrates formed with the related compound 7-oxabicyclo[4.1.0]heptane (also known as 1,2-epoxycyclohexane). These studies show that the compound forms a structure II (sII) hydrate (B1144303), with the bicyclic molecule occupying the large cages of the water lattice. researchgate.netfrontiersin.orgnih.govnih.gov This demonstrates the molecule's ability to act as a guest in crystalline host-guest systems, with its size and shape dictating the resulting crystal packing.

Analysis of a derivative of 7-oxabicyclo[4.1.0]heptane via X-ray crystallography would be expected to reveal key structural parameters. The C-C bond within the epoxide ring would be relatively short (approx. 1.47 Å), and the C-O bonds slightly longer (approx. 1.44 Å), with the internal C-O-C angle being constrained to around 60°, characteristic of a strained three-membered ring. The bond angles and lengths within the tetrahydropyran ring would reflect a typical sp³-hybridized system, with deviations from ideal tetrahedral geometry accommodating the strain of the fused epoxide ring.

Table 3: Typical Bond Parameters Expected for the this compound Core Based on Analogs

Bond/Angle Type Expected Value
C1-C6 C-C (epoxide) ~1.47 Å
C1-O7 C-O (epoxide) ~1.44 Å
C6-O7 C-O (epoxide) ~1.44 Å
C-O (ether) C-O (tetrahydropyran) ~1.43 Å
C-C (ether) C-C (tetrahydropyran) ~1.52-1.54 Å
∠C1-O7-C6 Angle (epoxide) ~60°
∠C-O-C (ether) Angle (tetrahydropyran) ~110-112°

This interactive table shows anticipated values based on crystallographic data from analogous structures.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intramolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful probe for identifying functional groups and studying the vibrational modes of the this compound molecule.

The IR spectrum of the parent compound is expected to be dominated by several characteristic absorption bands. The presence of the epoxide ring gives rise to specific vibrational modes:

Asymmetric C-O-C stretch: A distinct band typically appears around 810-950 cm⁻¹.

Symmetric C-O-C stretch (ring breathing): This mode is often observed near 1250 cm⁻¹.

C-H stretching of the epoxide ring: These bands are usually found at higher frequencies, above 3000 cm⁻¹.

The tetrahydropyran moiety contributes a strong, characteristic C-O-C stretching band, typically in the 1070-1150 cm⁻¹ region. The remainder of the spectrum is characterized by C-H stretching vibrations of the methylene groups (2850-3000 cm⁻¹) and various bending (scissoring, wagging, twisting) vibrations in the fingerprint region (below 1500 cm⁻¹).

The gas-phase IR spectrum for the closely related 7-oxabicyclo[4.1.0]heptane is publicly available and provides a good reference. It shows prominent peaks corresponding to the C-H stretches below 3000 cm⁻¹ and strong absorptions in the 800-1300 cm⁻¹ region, consistent with the C-O stretching and ring vibrations.

Raman spectroscopy provides complementary information. While C-O stretching modes are often weak in Raman spectra, the symmetric "ring breathing" mode of the epoxide can be a strong and characteristic band. A study on 7-oxabicyclo[4.1.0]heptane as a guest molecule in gas hydrates utilized Raman spectroscopy to confirm its presence within the hydrate cages. researchgate.netfrontiersin.orgnih.govnih.gov This highlights the technique's utility in studying intermolecular interactions and the local environment of the molecule.

Table 4: Key Vibrational Modes for the this compound System

Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
C-H Stretch (Epoxide) IR, Raman 3000 - 3060
C-H Stretch (CH₂) IR, Raman 2850 - 2960
Epoxide Ring Breathing IR, Raman ~1250
C-O-C Stretch (Ether) IR 1070 - 1150
Epoxide Asymmetric Stretch IR 810 - 950

This interactive table summarizes the primary vibrational frequencies for functional group identification.

Quantum Chemical Calculations and Computational Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecules like this compound. DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties, providing insights that complement experimental data.

Studies on the analogous 7-oxabicyclo[4.1.0]heptane using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, have been performed to determine its thermochemical properties. aip.org These calculations yield optimized molecular structures with bond lengths and angles that are in good agreement with experimental values for related compounds. The computed vibrational frequencies from DFT can be used to assign the bands observed in experimental IR and Raman spectra, aiding in the detailed analysis of the molecule's vibrational behavior.

Furthermore, DFT is instrumental in calculating key thermochemical data. The standard enthalpy of formation (ΔfH°(298)) for 7-oxabicyclo[4.1.0]heptane has been calculated using isodesmic reactions, a method that minimizes errors by conserving the types of chemical bonds. aip.org The results from these computational studies provide reliable thermodynamic data, such as entropy and heat capacity, which are crucial for understanding the molecule's stability and reactivity. aip.org

DFT is also extensively used to explore reaction mechanisms. For reactions involving the opening of the epoxide ring—a key aspect of the chemistry of this compound—DFT can be used to calculate the energies of reactants, products, and, crucially, the transition states that connect them. This allows for the determination of activation energy barriers, providing a quantitative understanding of reaction kinetics and regioselectivity. The calculated charge distribution and frontier molecular orbitals (HOMO and LUMO) can explain the molecule's susceptibility to nucleophilic or electrophilic attack at different sites.

Molecular Dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of flexible molecules like this compound. nih.gov While DFT is excellent for stationary points on the potential energy surface, MD allows for the exploration of the conformational landscape over time at finite temperatures.

An MD simulation of this bicyclic system would reveal the accessible conformations of the tetrahydropyran ring and the dynamics of its interconversion. The six-membered ring can potentially adopt various chair, boat, and twist-boat conformations. MD simulations can map the free energy landscape associated with these forms, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

These simulations are powerful because they capture the position and motion of every atom at every point in time under precisely controlled conditions. nih.gov For example, MD can be used to study the interaction of this compound with solvent molecules, providing a detailed picture of the solvation shell and hydrogen bonding interactions. This is relevant for understanding its behavior in solution and predicting its physical properties, such as solubility.

In the context of host-guest chemistry, as suggested by studies on the clathrate hydrates of 7-oxabicyclo[4.1.0]heptane, MD simulations can model the encapsulation process. researchgate.netfrontiersin.orgnih.govnih.gov Such simulations can elucidate the specific intermolecular forces (e.g., van der Waals interactions, hydrogen bonds) that stabilize the host-guest complex and provide insights into the orientation and dynamics of the guest molecule within the host's cavity.

Ab Initio Methods for Elucidating Reaction Mechanisms and Selectivitynih.gov

Ab initio quantum mechanical methods are indispensable tools for providing a detailed, molecular-level understanding of the reaction mechanisms and selectivity observed in systems featuring the this compound core. These computational approaches, particularly Density Functional Theory (DFT), allow researchers to model reaction pathways, characterize the geometries and energies of transition states and intermediates, and ultimately rationalize the stereochemical and regiochemical outcomes of complex chemical transformations. By calculating the potential energy surface of a reaction, these methods can illuminate the factors that govern why a particular product is formed over another.

A primary application of ab initio methods in the context of this compound systems, which are the core skeletons of 1,2-anhydro sugars, is in the study of glycosylation reactions. scribd.com These reactions involve the ring-opening of the strained epoxide ring by a nucleophile, typically an alcohol. The selectivity of this process is paramount for the synthesis of complex oligosaccharides. Computational modeling helps to unravel the mechanistic details that are often difficult to probe experimentally.

For example, DFT calculations have been successfully employed to investigate the transition states of glycosylation reactions involving 1,2-anhydro-D-glucose, a derivative of this compound. researchgate.net In one study focused on desymmetric glycosylation, researchers used the B3LYP functional with the 6-31G* basis set to model the approach of a boronic ester nucleophile to the anomeric center of the anhydro sugar donor. researchgate.net The calculations revealed two possible transition states, designated TS-Glc-Concave and TS-Glc-Convex, corresponding to the nucleophile approaching from either the concave or convex face of the bicyclic system. researchgate.net

The computed energies for these transition states provided a quantitative prediction of the reaction's regioselectivity. The transition state leading to the formation of an α(1,6)-glycosidic bond (TS-Glc-Concave) was found to be energetically favored over the transition state leading to the α(1,4) regioisomer (TS-Glc-Convex). researchgate.net This computational prediction was in excellent agreement with experimental results, which showed the exclusive formation of the α(1,6)-linked product in 96% yield. researchgate.net Such studies highlight the predictive power of ab initio methods in guiding synthetic efforts.

The choice of computational method is critical for obtaining accurate results. Various DFT functionals, such as B3LYP, M06-2X, and PBE0, have been utilized in studies of carbohydrate reactivity, often in combination with Pople-style (e.g., 6-31+G(d,p)) or correlation-consistent (e.g., aug-cc-pVTZ) basis sets to achieve a balance between computational cost and accuracy. nih.govwayne.edu These calculations can provide insights into the formation of key intermediates, such as glycosyl cations, and the role of counterions and solvent effects in the reaction mechanism. nih.gov For instance, DFT calculations have suggested that a triflate counterion can coordinate to the forming cation in an ion-pair configuration, which is thermodynamically more stable than a separated oxocarbenium ion. nih.gov

The data generated from these computational studies can be summarized to compare the energetic favorability of different reaction pathways.

Table 1: Calculated Transition State Energies in a Desymmetric Glycosylation Reaction researchgate.net
Transition State ModelDescriptionCalculated Relative Energy (kcal/mol)Predicted Major Product
TS-Glc-ConcaveNucleophile approaches the concave face, leading to the α(1,6) linkage.0.00α(1,6)-D-glucoside
TS-Glc-ConvexNucleophile approaches the convex face, leading to the α(1,4) linkage.+1.41-

Future Directions and Emerging Research Frontiers for 2,7 Dioxabicyclo 4.1.0 Heptane Chemistry

Innovations in Catalytic and Sustainable Synthesis

The development of efficient and environmentally benign methods for synthesizing the bicyclo[4.1.0]heptane framework is a primary focus of ongoing research. researchgate.netnih.gov Future efforts in the synthesis of 2,7-dioxabicyclo[4.1.0]heptane and its derivatives are expected to pivot towards innovative catalytic strategies that offer higher efficiency, selectivity, and sustainability compared to classical methods.

Transition-Metal and Organic Catalysis: Considerable progress has been made in constructing bicyclo[4.1.0]heptane systems using transition-metal catalysis, organic catalysis, and free radical-mediated cyclizations. researchgate.netnih.gov The application of these methodologies will be crucial for accessing functionalized this compound derivatives. Gold catalysis, known for its ability to activate π-systems like alkenes and allenes under mild conditions, could provide new pathways for constructing or functionalizing the heterocyclic core. ethernet.edu.et

Sustainable Reagents and Feedstocks: A significant emerging trend is the use of sustainable reagents. One notable example is the reaction of bicyclic epoxides like cis-7-oxabicyclo[4.1.0]heptane with carbon dioxide (CO₂) to produce cyclic carbonates. mdpi.com This transformation, often facilitated by organocatalytic systems, represents a green chemical approach by utilizing CO₂ as a C1 feedstock. mdpi.com Future research will likely focus on optimizing catalysts to perform these reactions under even milder conditions, such as atmospheric pressure and ambient temperature. mdpi.com

Catalyst SystemSubstrateProductConditionsYieldReference
2-(1H–1,2,4–Triazol–3–yl)phenol / nBu₄NIcis-7-oxabicyclo[4.1.0]heptaneCorresponding cyclic carbonate70 °C, 10 bar CO₂Moderate to High mdpi.com
Calcium Iodide (CaI₂) / Ligand (L10e)3-substituted-7-oxabicyclo[4.1.0]heptanesCorresponding cyclic carbonates90 °C, 5 MPa CO₂84-98% doi.org

Exploration of Novel Reactivity Modes and Unconventional Transformations

The inherent ring strain of the epoxide moiety in this compound makes it susceptible to various ring-opening reactions, providing a gateway to diverse molecular structures. Future research will likely uncover novel reactivity patterns and transformations beyond conventional nucleophilic additions.

Radical-Mediated Reactions: The behavior of related bicyclic systems under radical conditions suggests potential avenues for exploration. For instance, the reduction of 7-halo-7-fluoro-2,5-dioxabicyclo[4.1.0]heptanes with tri-n-butyltin hydride proceeds via radical intermediates. oup.com Investigating the radical chemistry of this compound itself could lead to new carbon-carbon and carbon-heteroatom bond-forming reactions.

Rearrangements and Isomerizations: Catalytic systems, particularly those involving transition metals like gold, are known to facilitate complex molecular rearrangements. ethernet.edu.et The interaction of the oxabicyclic framework with such catalysts could trigger skeletal reorganizations, leading to the formation of novel heterocyclic structures that would be difficult to access through other means.

Participation in Combustion and Atmospheric Chemistry: Studies have shown that this compound and its unsaturated analogue, 2,7-dioxabicyclo[4.1.0]hept-3-ene, can be formed as intermediates in the oxidation of compounds like 3,4-dihydro-2H-pyran. osti.govunizar.es Understanding the formation and subsequent reactions of these molecules is relevant to combustion chemistry and could have implications for atmospheric processes. osti.govunizar.es

Expansion into Bio-Inspired Chemical Syntheses

The bicyclo[4.1.0]heptane scaffold is a core structural motif in numerous natural products and biologically active pharmaceutical agents. researchgate.netnih.gov This prevalence provides a strong impetus for employing this compound as a versatile building block in bio-inspired synthesis.

Synthesis of Natural Product Analogues: The targeted ring-opening of the epoxide can be used to install stereochemically defined functional groups, mimicking the structures found in nature. For example, intermediates containing a related (benzyloxy)methyl)-2,7-dioxabicyclo[4.1.0]heptane moiety have been used in stereoselective syntheses of precursors for SGLT2 inhibitors like canagliflozin. googleapis.com

Scaffolds for Medicinal Chemistry: Natural products such as quinine (B1679958) and artemisinin (B1665778) have served as templates for developing new drugs. researchgate.net The this compound framework offers a rigid and stereochemically rich platform for creating libraries of novel compounds for biological screening, potentially leading to new therapeutic agents. researchgate.net

Biologically Active Scaffold/TargetRelevancePotential Role of this compound
Gliflozins (e.g., Canagliflozin)SGLT2 inhibitors for type-2 diabetes treatment. googleapis.comAs a key intermediate for stereoselective synthesis of the core structure. googleapis.com
Prostaglandin EndoperoxidesKey intermediates in the biosynthesis of prostaglandins (B1171923) with wide-ranging biological roles. A chemical model or synthetic precursor to explore the chemistry of related strained bicyclic ethers and peroxides.
Antimalarial Compounds (e.g., Artemisinin)Essential medicines for treating malaria. researchgate.netA starting point for novel scaffolds that could be evaluated for antimalarial activity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. researchgate.netbeilstein-journals.org Integrating the synthesis and subsequent transformations of this compound into automated flow platforms is a promising future direction.

Enhanced Safety and Control: Many reactions involving strained rings or reactive intermediates can be hazardous on a large scale in batch reactors. Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time in small reactor volumes, significantly improving safety. beilstein-journals.orgsoci.org

Automated Multi-Step Synthesis: Automated platforms can telescope multiple synthetic steps into a single, uninterrupted process, avoiding the need for isolation and purification of intermediates. springernature.com A flow-based system could be designed to first synthesize a this compound derivative and then, in a subsequent reactor coil, perform a regioselective ring-opening and further functionalization to rapidly generate a library of related molecules. beilstein-journals.org This approach is particularly valuable for accelerating drug discovery and materials science research. researchgate.netspringernature.com

Computational Design and Prediction of Novel this compound Derivatives with Tunable Properties

Advances in computational chemistry provide powerful tools for predicting molecular properties and guiding synthetic efforts. Applying these methods to the this compound system can accelerate the discovery of new derivatives with tailored functionalities.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict activation barriers, and understand the regioselectivity of ring-opening reactions. This in-silico analysis can help chemists select the optimal reagents and conditions to achieve a desired synthetic outcome, saving significant experimental time and resources.

Designing Materials with Specific Properties: Computational methods are increasingly used to design molecules for specific applications. For example, calculations can predict the electronic properties, such as the band gap and intermolecular electronic coupling, of materials derived from novel this compound building blocks. calstate.edu This predictive power is valuable in the rational design of new organic materials for electronics or as promoters for gas hydrates, where related oxabicyclic compounds have shown promise. frontiersin.org Computational NMR prediction has also proven successful for confirming the structure of complex natural products containing similar cyclic ether motifs. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,7-Dioxabicyclo[4.1.0]heptane derivatives, and how do reaction conditions influence product yields?

  • Methodology : Derivatives of bicyclic ethers like 7-oxabicyclo[4.1.0]heptane are typically synthesized via Diels-Alder reactions, epoxidation of cyclohexene derivatives, or cyclopropanation strategies. For example, cyclohexene oxide (a precursor) can undergo epoxide ring-opening followed by cyclization under basic conditions . Phase-transfer catalysis (e.g., benzyl triethylammonium chloride) is effective for dichloro derivatives, as seen in the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane using chloroform and NaOH . Optimizing stoichiometry, solvent polarity, and temperature (e.g., reflux in toluene for cyclization) is critical for yield enhancement.

Q. How is the bicyclic structure of this compound derivatives characterized experimentally?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry and stereochemistry. For example, exo vs. endo configurations in bicyclic ethers are distinguished via coupling constants in 1^1H NMR . Infrared (IR) spectroscopy identifies functional groups like epoxide rings (stretching at ~1250 cm1^{-1}) . Mass spectrometry (MS) provides molecular weight validation, as demonstrated for 7-oxabicyclo[4.1.0]heptane derivatives (e.g., MW 98.14 g/mol) .

Advanced Research Questions

Q. How do substituents (e.g., Cl, Br, ester groups) on the bicyclo framework influence reactivity in ring-opening reactions?

  • Methodology : Substituent effects are studied via comparative kinetics and computational modeling. For example:

  • Electrophilic reactivity : 7,7-Dichloro derivatives exhibit higher reactivity in nucleophilic ring-opening due to electron-withdrawing Cl atoms enhancing electrophilicity .
  • Steric effects : Bulky substituents (e.g., methyl esters) hinder nucleophilic attack at bridgehead positions, as shown in Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate derivatives .
  • Data Table :
SubstituentReactivity Trend (vs. Parent)Application Example
Cl (7,7-di)High (electrophilic)Cross-coupling
OMe (ester)Moderate (steric hindrance)Drug intermediates
H (parent)BaselineEpoxide studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.